
1-(2,5-Dimethylphenyl)dodecan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,5-Dimethylphenyl)dodecan-1-one is an organic compound with the molecular formula C20H30O It belongs to the class of aromatic ketones, characterized by the presence of a phenyl group substituted with two methyl groups at the 2 and 5 positions, and a dodecanone chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2,5-Dimethylphenyl)dodecan-1-one can be synthesized through Friedel-Crafts acylation. This involves the reaction of 2,5-dimethylbenzoyl chloride with dodecane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts acylation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Purification is often achieved through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,5-Dimethylphenyl)dodecan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-(2,5-Dimethylphenyl)dodecan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,5-Dimethylphenyl)dodecan-1-one involves interactions with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications.
Comparaison Avec Des Composés Similaires
1-(2,5-Dimethylphenyl)undecan-1-one: Similar structure but with an undecane chain.
1-(2,5-Dimethylphenyl)nonan-1-one: Similar structure but with a nonane chain.
Uniqueness: 1-(2,5-Dimethylphenyl)dodecan-1-one is unique due to its specific chain length and substitution pattern, which confer distinct chemical and physical properties
Propriétés
Numéro CAS |
101493-88-3 |
|---|---|
Formule moléculaire |
C20H32O |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
1-(2,5-dimethylphenyl)dodecan-1-one |
InChI |
InChI=1S/C20H32O/c1-4-5-6-7-8-9-10-11-12-13-20(21)19-16-17(2)14-15-18(19)3/h14-16H,4-13H2,1-3H3 |
Clé InChI |
LAYJKDXVCRNLGE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(=O)C1=C(C=CC(=C1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


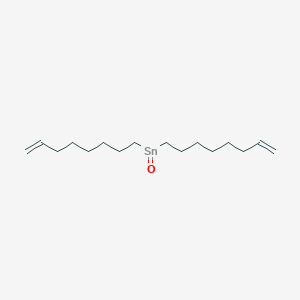

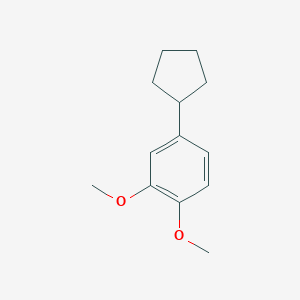

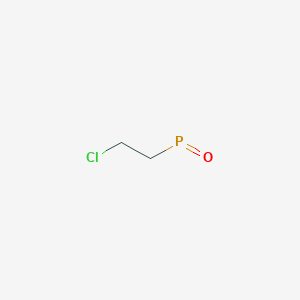
![4-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}butan-2-one](/img/structure/B14327442.png)
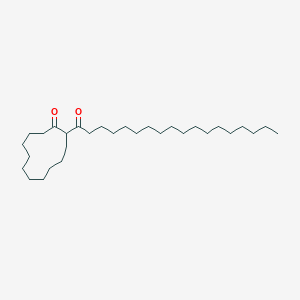
![(2E)-3-Methyl-N-[3-(triethoxysilyl)propyl]butan-2-imine](/img/structure/B14327449.png)
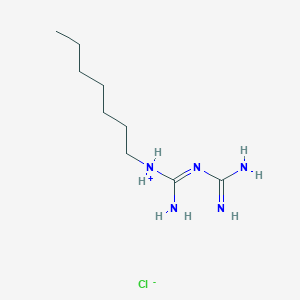
![Ethyl 2-cyano-3-[(prop-2-en-1-yl)amino]prop-2-enoate](/img/structure/B14327454.png)
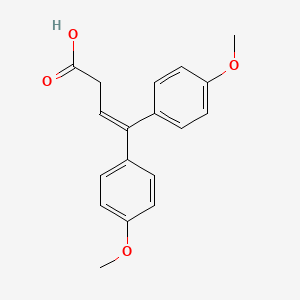
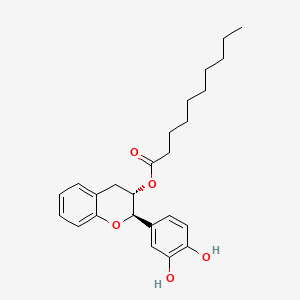
![2-{2-Hydroxy-4-[methyl(2-methylpropyl)amino]benzoyl}benzoic acid](/img/structure/B14327470.png)
![Difluoro[(pentafluoroethyl)sulfanyl]amine](/img/structure/B14327483.png)
